Cas no 877977-25-8 (2-[(morpholin-4-yl)methyl]quinazolin-4-amine)
2-[(morpholin-4-yl)methyl]quinazolin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(morpholin-4-ylmethyl)quinazolin-4-amine
- 2-[(morpholin-4-yl)methyl]quinazolin-4-amine
- G26803
- 877977-25-8
- HMS1759A07
- CS-0241860
- EN300-23950
- Z166653146
- AKOS002364705
- CKB97725
-
- MDL: MFCD07852059
- Inchi: 1S/C13H16N4O/c14-13-10-3-1-2-4-11(10)15-12(16-13)9-17-5-7-18-8-6-17/h1-4H,5-9H2,(H2,14,15,16)
- InChI Key: ASXDSNYVMOHIQZ-UHFFFAOYSA-N
- SMILES: O1CCN(CC2N=C(C3C=CC=CC=3N=2)N)CC1
Computed Properties
- Exact Mass: 244.13241115Da
- Monoisotopic Mass: 244.13241115Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 64.3Ų
2-[(morpholin-4-yl)methyl]quinazolin-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-[(morpholin-4-yl)methyl]quinazolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B499855-25mg |
2-(Morpholin-4-ylmethyl)quinazolin-4-amine |
877977-25-8 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B499855-50mg |
2-(Morpholin-4-ylmethyl)quinazolin-4-amine |
877977-25-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B499855-250mg |
2-(Morpholin-4-ylmethyl)quinazolin-4-amine |
877977-25-8 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Chemenu | CM449361-1g |
2-(morpholin-4-ylmethyl)quinazolin-4-amine |
877977-25-8 | 95%+ | 1g |
$445 | 2023-02-01 | |
| Enamine | EN300-23950-0.05g |
2-[(morpholin-4-yl)methyl]quinazolin-4-amine |
877977-25-8 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-23950-0.1g |
2-[(morpholin-4-yl)methyl]quinazolin-4-amine |
877977-25-8 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
| Enamine | EN300-23950-0.25g |
2-[(morpholin-4-yl)methyl]quinazolin-4-amine |
877977-25-8 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
| Enamine | EN300-23950-0.5g |
2-[(morpholin-4-yl)methyl]quinazolin-4-amine |
877977-25-8 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
| Enamine | EN300-23950-1.0g |
2-[(morpholin-4-yl)methyl]quinazolin-4-amine |
877977-25-8 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
| Enamine | EN300-23950-2.5g |
2-[(morpholin-4-yl)methyl]quinazolin-4-amine |
877977-25-8 | 95.0% | 2.5g |
$726.0 | 2025-02-20 |
2-[(morpholin-4-yl)methyl]quinazolin-4-amine Suppliers
2-[(morpholin-4-yl)methyl]quinazolin-4-amine Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 2-[(morpholin-4-yl)methyl]quinazolin-4-amine
2-[(Morpholin-4-yl)methyl]quinazolin-4-amine: A Comprehensive Overview
2-[(Morpholin-4-yl)methyl]quinazolin-4-amine (CAS No. 877977-25-8) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazolines, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and anti-viral properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding this compound.
The chemical structure of 2-[(morpholin-4-yl)methyl]quinazolin-4-amine is characterized by a quinazoline core with a morpholine substituent attached to the 2-position through a methyl group. The quinazoline ring system is a fused bicyclic aromatic structure consisting of a benzene ring and a pyrimidine ring. The morpholine moiety, on the other hand, is a six-membered heterocyclic ring containing an oxygen atom and a nitrogen atom. This unique combination of structural features endows the compound with a range of pharmacological properties.
The synthesis of 2-[(morpholin-4-yl)methyl]quinazolin-4-amine can be achieved through various routes. One common method involves the condensation of 4-chloroquinazoline with morpholine in the presence of a suitable base, followed by methylation of the resulting intermediate. Another approach involves the reaction of 2-chloromethylquinazoline with morpholine under appropriate conditions. These synthetic strategies have been extensively studied and optimized to improve yield and purity, making the compound more accessible for further research and development.
In terms of biological activities, 2-[(morpholin-4-yl)methyl]quinazolin-4-amine has shown promising results in various preclinical studies. One of its key applications is in cancer therapy, where it has demonstrated significant antitumor activity against several cancer cell lines. For instance, recent studies have shown that this compound can effectively inhibit the growth of human breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, it has been reported to exhibit synergistic effects when used in combination with other anticancer agents, enhancing overall therapeutic efficacy.
Beyond its antitumor properties, 2-[(morpholin-4-yl)methyl]quinazolin-4-amine has also been investigated for its anti-inflammatory and anti-viral activities. Preclinical studies have demonstrated that this compound can reduce inflammation by modulating key inflammatory mediators such as cytokines and chemokines. Furthermore, it has shown potential as an antiviral agent against certain RNA viruses, making it a candidate for further exploration in the development of antiviral therapies.
The pharmacokinetic properties of 2-[(morpholin-4-yl)methyl]quinazolin-4-amine have also been studied to understand its behavior in vivo. Research has shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and moderate plasma protein binding. These properties make it suitable for further evaluation in animal models and eventually in clinical trials.
In recent years, significant progress has been made in understanding the molecular mechanisms underlying the biological activities of 2-[(morpholin-4-yl)methyl]quinazolin-4-amine. For instance, studies have identified specific protein targets that are modulated by this compound, providing insights into its mode of action. One such target is the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival. By inhibiting EGFR signaling, 2-[(morpholin-4-yl)methyl]quinazolin-4-amine can effectively suppress tumor growth and metastasis.
The safety profile of 2-[(morpholin-4-yl)methyl]quinazolin-*4*-amine* has also been evaluated in preclinical studies to ensure its suitability for further development. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for use in clinical settings.
In conclusion, 2-*[*(morpholin-*4*-yl*)methyl*]quinazolin-*4*-amine* (CAS No. 877977-*25*-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in areas such as cancer therapy, anti-inflammatory treatments, and antiviral therapies. As ongoing research continues to uncover new insights into its mechanisms of action and potential benefits, 2-*[*(morpholin-*4*-yl*)methyl*]quinazolin-*4*-amine* holds great promise for advancing medical treatments and improving patient outcomes.
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